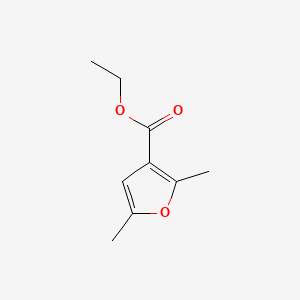

Ethyl-2,5-Dimethylfuran-3-carboxylat

Übersicht

Beschreibung

Ethyl 2,5-dimethylfuran-3-carboxylate is a bio-based compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,5-dimethylfuran-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential anticancer properties . In medicine, it is being explored for its potential use in drug development . In industry, it is used as a precursor for the production of bio-based polymers and other materials.

Wirkmechanismus

Target of Action

Ethyl 2,5-dimethylfuran-3-carboxylate is a furan platform chemical . Furan platform chemicals (FPCs) are derived from biomass and are used in the chemical industry as alternatives to traditional resources such as crude oil . .

Mode of Action

Furan derivatives are known for their reactivity, which makes them useful in the synthesis of new fuels and polymer precursors .

Biochemical Pathways

Furan derivatives are known to be involved in a variety of reactions, leading to the synthesis of a wide range of compounds .

Pharmacokinetics

It’s worth noting that the compound has a high gastrointestinal absorption and is bbb permeant .

Result of Action

As a furan derivative, it is likely involved in various chemical reactions, contributing to the synthesis of a wide range of compounds .

Action Environment

It’s worth noting that furan derivatives are part of a broader shift in the chemical industry towards the use of biomass as an alternative to traditional resources such as crude oil .

Biochemische Analyse

Biochemical Properties

Ethyl 2,5-dimethylfuran-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the oxidation of Ethyl 2,5-dimethylfuran-3-carboxylate, leading to the formation of more reactive intermediates .

Cellular Effects

Ethyl 2,5-dimethylfuran-3-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, Ethyl 2,5-dimethylfuran-3-carboxylate can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of Ethyl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, Ethyl 2,5-dimethylfuran-3-carboxylate has been shown to inhibit certain enzymes involved in the biosynthesis of fatty acids. This inhibition occurs through the binding of Ethyl 2,5-dimethylfuran-3-carboxylate to the active site of the enzyme, preventing the substrate from binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2,5-dimethylfuran-3-carboxylate have been studied over time. It has been found to be relatively stable under standard laboratory conditions. Over extended periods, Ethyl 2,5-dimethylfuran-3-carboxylate can undergo degradation, leading to the formation of various by-products. Long-term studies have shown that Ethyl 2,5-dimethylfuran-3-carboxylate can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of Ethyl 2,5-dimethylfuran-3-carboxylate vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on physiological functions. At higher doses, Ethyl 2,5-dimethylfuran-3-carboxylate can exhibit toxic effects, including liver and kidney damage. Threshold effects have been noted, where a certain dosage level leads to a significant increase in adverse effects.

Metabolic Pathways

Ethyl 2,5-dimethylfuran-3-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of Ethyl 2,5-dimethylfuran-3-carboxylate with cofactors such as NADPH is crucial for its metabolism .

Transport and Distribution

Within cells and tissues, Ethyl 2,5-dimethylfuran-3-carboxylate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of Ethyl 2,5-dimethylfuran-3-carboxylate across cellular membranes, ensuring its proper localization and accumulation. The distribution of Ethyl 2,5-dimethylfuran-3-carboxylate can influence its activity and function within different cellular compartments .

Subcellular Localization

Ethyl 2,5-dimethylfuran-3-carboxylate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its localization, as certain enzymes and biomolecules are compartment-specific. Post-translational modifications and targeting signals play a role in directing Ethyl 2,5-dimethylfuran-3-carboxylate to specific organelles, where it can exert its biochemical effects .

Vorbereitungsmethoden

Ethyl 2,5-dimethylfuran-3-carboxylate can be synthesized through several methods. One common synthetic route involves the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol . Another method includes the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . Industrial production methods often involve the use of biomass-derived furfural and 5-hydroxy-methylfurfural as starting materials .

Analyse Chemischer Reaktionen

Ethyl 2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with triphenyltin chloride or diphenyltin dichloride in the presence of triethylamine to form organotin complexes . Another reaction involves the conversion of fructose into 2,5-dimethylfuran and ethyl levulinate in a cascade flow reactor . Common reagents used in these reactions include sodium hydroxide, ethanol, and sulfuric acid . Major products formed from these reactions include 2,5-dimethylfuran-3-carboxylic acid and its derivatives .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,5-dimethylfuran-3-carboxylate can be compared with other similar compounds, such as methyl 2,5-dimethylfuran-3-carboxylate and dimethyl 3,4-furandicarboxylate . Other similar compounds include ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate and ethyl 4-acetyl-5-methylfuran-3-carboxylate, which have been studied for their biological activities and synthetic applications .

Biologische Aktivität

Ethyl 2,5-dimethylfuran-3-carboxylate (EDMF) is a compound of increasing interest in biochemical research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biochemical properties, cellular effects, metabolic pathways, and case studies related to the biological activity of EDMF.

EDMF is involved in various biochemical reactions, particularly as a substrate or inhibitor in enzymatic processes. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The oxidation of EDMF by these enzymes leads to the formation of reactive intermediates that may participate in further biochemical transformations .

Table 1: Interaction with Enzymes

| Enzyme | Type of Interaction | Effect on Activity |

|---|---|---|

| Cytochrome P450 | Oxidation | Formation of reactive intermediates |

| Fatty Acid Synthase | Inhibition | Decreased fatty acid synthesis |

| Aldose Reductase | Modulation | Altered glucose metabolism |

2. Cellular Effects

EDMF has been shown to influence several cellular processes, including:

- Cell Signaling : It modulates key signaling pathways that can affect cell proliferation and survival.

- Gene Expression : EDMF alters the activity of transcription factors, leading to changes in gene expression profiles.

- Metabolic Regulation : The compound impacts metabolic pathways by affecting enzyme activities involved in glycolysis and lipid metabolism .

Case Study: Gene Expression Modulation

A study demonstrated that treatment with EDMF resulted in significant changes in the expression of genes associated with lipid metabolism. Specifically, it was found to downregulate genes involved in fatty acid synthesis while upregulating those involved in fatty acid oxidation .

3. Molecular Mechanism

The molecular mechanisms underlying the effects of EDMF involve its binding to specific enzymes and proteins. For instance, it can inhibit fatty acid synthase by binding to its active site, thus preventing substrate access. This inhibition is dose-dependent; lower concentrations have minimal effects, while higher concentrations can lead to substantial metabolic disruptions .

4. Metabolic Pathways

EDMF is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that can have distinct biological activities. The interaction with cofactors such as NADPH is essential for its metabolic conversion .

Table 2: Metabolites and Their Activities

| Metabolite | Biological Activity |

|---|---|

| Hydroxyethyl Dimethylfuran | Potential anti-inflammatory effects |

| Carboxylic Acid Derivative | Modulation of metabolic pathways |

5. Transport and Distribution

Within biological systems, EDMF is transported by specific transporters that facilitate its movement across cellular membranes. Its distribution is crucial for its biological activity and efficacy .

6. Dosage Effects in Animal Models

Research has indicated that the biological effects of EDMF vary significantly with dosage:

- Low Doses : Minimal physiological impact.

- Moderate Doses : Observable effects on metabolism and gene expression.

- High Doses : Toxicity observed, including liver and kidney damage .

Table 3: Dosage Effects Summary

| Dose Range | Observed Effects |

|---|---|

| Low (0-10 mg/kg) | Minimal impact |

| Moderate (10-50 mg/kg) | Altered metabolic functions |

| High (>50 mg/kg) | Toxicity (liver/kidney damage) |

7. Conclusion

Ethyl 2,5-dimethylfuran-3-carboxylate exhibits significant biological activity through its interactions with various enzymes and cellular processes. Its ability to modulate gene expression and metabolic pathways highlights its potential as a therapeutic agent. Further research is needed to fully elucidate its mechanisms of action and potential applications in pharmacology.

Eigenschaften

IUPAC Name |

ethyl 2,5-dimethylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)12-7(8)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYLSCDHFCSDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183367 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29113-63-1 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.